4-Methoxy Moxonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy Moxonidine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of moxonidine, which is a centrally acting antihypertensive agent. The compound is characterized by its unique structure, which includes a methoxy group attached to the moxonidine molecule. This modification imparts distinct properties to this compound, making it a subject of interest in research and industrial applications.
Mechanism of Action
Target of Action
Moxonidine Impurity B, also known as 4-Methoxymoxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
As a selective agonist at the I1 receptor, 4-Methoxymoxonidine interacts with its targets by binding to the I1 receptor with high affinity . This binding leads to a decrease in sympathetic nervous system activity, and therefore, a decrease in blood pressure .
Biochemical Pathways
The interaction of 4-Methoxymoxonidine with the I1 receptor affects the sympathetic nervous system pathway. This results in a decrease in blood pressure . Moreover, it has been shown to have blood pressure-independent beneficial effects on the insulin resistance syndrome .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, is metabolized in the liver (10-20%), and is excreted primarily through the kidneys (90%) .
Biochemical Analysis
Biochemical Properties
It is known that Moxonidine, the parent compound, interacts with imidazoline I1-receptors, which are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . It would be interesting to investigate if 4-Methoxymoxonidine shares similar interactions.
Cellular Effects
Moxonidine has been shown to decrease sympathetic nervous system activity, thereby reducing blood pressure
Molecular Mechanism
Moxonidine acts primarily through the imidazoline I1 receptor
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Moxonidine involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy Moxonidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like phosphotungstic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-Methoxy Moxonidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential neuroprotective and analgesic effects.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its effects on insulin resistance.
Comparison with Similar Compounds
Moxonidine: The parent compound, known for its antihypertensive properties.
Clonidine: Another centrally acting antihypertensive agent with similar receptor affinity.
Rilmenidine: A selective imidazoline receptor agonist with similar pharmacological effects.
Uniqueness: 4-Methoxy Moxonidine is unique due to the presence of the methoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its selectivity for imidazoline receptors and may reduce side effects compared to similar compounds .
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAVLDLJHAHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.